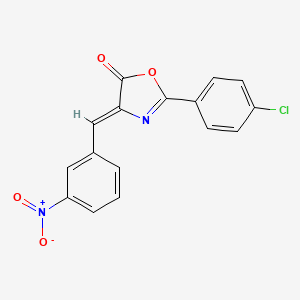
2-(4-氯苯基)-4-(3-硝基苯亚甲基)-1,3-噁唑-5(4H)-酮
描述
Synthesis Analysis
- Synthesis Method: This compound is synthesized by reacting 4-chlorophenacyl bromide with 3-nitrobenzoic acid using potassium or sodium carbonate in DMF medium at room temperature (Chidan Kumar et al., 2014).
Molecular Structure Analysis
- Structure Confirmation: The structure of the compound was confirmed using IR and single-crystal X-ray diffraction studies. The molecular structure has been optimized using density functional theory (DFT) (Chidan Kumar et al., 2014).
- Geometrical Parameters: The geometrical parameters obtained from XRD studies align with those calculated using DFT, confirming the structural integrity of the molecule (Chidan Kumar et al., 2014).
Chemical Reactions and Properties
- Hyper-Conjugative Interactions: The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed, indicating its reactivity (Chidan Kumar et al., 2014).
- Charge Transfer: HOMO and LUMO analysis are used to determine the charge transfer within the molecule, which is crucial for understanding its chemical behavior (Chidan Kumar et al., 2014).
Physical Properties Analysis
- Vibrational Wavenumbers: The vibrational wavenumbers were computed using HF and DFT methods, providing insights into the physical properties of the compound (Chidan Kumar et al., 2014).
Chemical Properties Analysis
- First Hyperpolarizability: The first hyperpolarizability of the compound is reported, indicating its potential applications in nonlinear optical materials (Chidan Kumar et al., 2014).
- Infrared Intensities: Infrared intensities are also reported, which are essential for spectroscopic analysis of the compound (Chidan Kumar et al., 2014).
科学研究应用
合成和生物活性
合成和酶抑制:与 2-(4-氯苯基)-4-(3-硝基苯亚甲基)-1,3-噁唑-5(4H)-酮 结构相关的化合物被用作合成新型杂环化合物的起始化合物,该化合物显示出显着的脂肪酶和 α-葡萄糖苷酶抑制活性。这些发现表明在与这些酶相关的治疗应用中的潜在应用 (Bekircan, Ülker, & Menteşe, 2015).
抗癌和抗菌剂:对含有类似于所讨论化合物的 1,3-噁唑环的化合物的研究在抗癌和抗菌活性方面显示出有希望的结果。这表明开发针对癌症和微生物感染的新药的潜力 (Katariya, Vennapu, & Shah, 2021).
抗结核活性:对与 2-(4-氯苯基)-4-(3-硝基苯亚甲基)-1,3-噁唑-5(4H)-酮 相关的化合物的类似物进行的研究,重点关注其构效关系,揭示了显着的抗结核特性,突出了它们在结核病治疗中的潜力 (Samala et al., 2014).
化学性质和合成技术
分子结构和合成方法:使用各种光谱分析技术分析了相关化合物的分子结构。这些化合物的合成方法与具有特定生物活性的新分子的开发相关 (Kumar et al., 2014).
埃伦梅耶-普洛赫反应:通过埃伦梅耶-普洛赫反应合成的化合物,其结构与所讨论的化合物相关,表现出有效的免疫调节剂和酪氨酸酶抑制剂特性。这种合成方法可能适用于生产具有类似生物活性的相关化合物 (Rodrigues, Martinho, & Afonso, 2015).
在腐蚀抑制和材料科学中的潜在应用
腐蚀抑制:与所讨论化合物结构相似的噻唑-4-羧酸盐显示出有效的腐蚀抑制性能,表明在材料科学和工程学中具有潜在应用 (El aoufir et al., 2020).
双光子吸收特性:与目标化合物相关的荧光噁唑酮衍生物表现出高双光子吸收截面。该特性对于光子学和材料科学中的应用非常重要 (Rodrigues, Mariz, Maçôas, Afonso, & Martinho, 2012).
属性
IUPAC Name |
(4Z)-2-(4-chlorophenyl)-4-[(3-nitrophenyl)methylidene]-1,3-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-6-4-11(5-7-12)15-18-14(16(20)23-15)9-10-2-1-3-13(8-10)19(21)22/h1-9H/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRDZEXWTGNKHR-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-4-(3-nitrobenzylidene)oxazol-5(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(3-methyl-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5526142.png)
![3-propyl-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5526149.png)
![4-[(4-tert-butylphenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5526153.png)
![2-(2,4-dichlorophenoxy)-N-[(1R*,2S*)-2-(methoxymethyl)cyclopentyl]acetamide](/img/structure/B5526167.png)
![2,5-di-2-furyl[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5526170.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B5526179.png)
![4-amino-2-({2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}thio)-5-pyrimidinecarbonitrile](/img/structure/B5526181.png)
![4-[(2-ethyl-5-pyrimidinyl)carbonyl]-2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepane](/img/structure/B5526186.png)
![3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5526187.png)
![(1R*,3S*)-3-methoxy-3-methyl-7-[3-(3-thienyl)propanoyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5526196.png)
![(3aS*,10aS*)-2-(3-fluoropyridin-4-yl)-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrole-10a(10H)-carboxylic acid](/img/structure/B5526204.png)
![4-{[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetyl}-1,4-oxazepan-6-ol](/img/structure/B5526205.png)
![3-[2-(3,3-diphenylpiperidin-1-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5526228.png)
![8-[(3-methylisoxazol-5-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5526229.png)